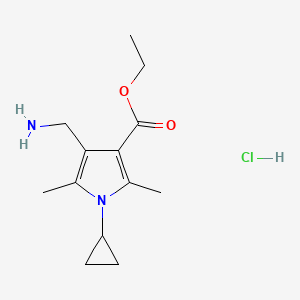

ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

Description

Ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride (CAS: 465515-33-7) is a pyrrole derivative with a molecular formula of C₁₃H₂₀N₂O₂·HCl and a molecular weight of 272.77 g/mol . The compound features a cyclopropyl substituent at the 1-position, a 4-aminomethyl group, and ethyl ester functionality at the 3-position. The hydrochloride salt indicates basicity at the aminomethyl group, likely enhancing aqueous solubility for pharmaceutical or synthetic applications. The cyclopropyl ring may confer conformational rigidity and metabolic stability, while the aminomethyl group offers a site for further derivatization (e.g., amide bond formation).

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-4-17-13(16)12-9(3)15(10-5-6-10)8(2)11(12)7-14;/h10H,4-7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZKPCIJWXRHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1CN)C)C2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381564 | |

| Record name | ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465515-33-7 | |

| Record name | ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. The process may include:

Condensation reactions: to form the pyrrole core.

Substitution reactions: to introduce the aminomethyl and cyclopropyl groups.

Esterification: to attach the ethyl carboxylate group.

Acidification: to convert the final product into its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products.

Types of Reactions:

Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The aminomethyl group can be reduced to form amines.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Electrophilic reagents like bromine (Br₂) and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Amines derived from the aminomethyl group.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride has been investigated for its pharmacological properties:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain.

- Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Neuropharmacology

The compound's ability to interact with specific neuroreceptors positions it as a candidate for research into neuropharmacological applications:

- Cognitive Enhancement : Preliminary studies have shown that derivatives may enhance cognitive function by influencing cholinergic pathways.

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural settings:

- Pesticidal Activity : Certain derivatives have demonstrated potential as pesticides due to their ability to disrupt pest metabolism.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated modulation of serotonin levels in animal models, suggesting efficacy in treating depression. |

| Study B | Anti-inflammatory Properties | Showed significant reduction in inflammatory markers in vitro and in vivo models. |

| Study C | Cognitive Enhancement | Indicated improvement in memory retention in rodent models through cholinergic modulation. |

Mechanism of Action

The mechanism by which ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tabular Comparison

Structural and Functional Analysis

Target Compound

- Aminomethyl Hydrochloride: Improves solubility and bioavailability, critical for drug formulation.

- Ethyl Ester : Balances lipophilicity and hydrolytic stability compared to methyl esters.

Compound 7c

- 3-Aminophenyl and Phenyl Groups: Increase molecular weight (362.43 g/mol) and lipophilicity, possibly favoring membrane permeability but reducing aqueous solubility.

Discontinued Chloroacetyl Derivative

- Chloroacetyl Group : Highly electrophilic, serving as a reactive site for nucleophilic substitution. However, instability or synthetic complexity likely led to discontinuation.

- Methyl Ester : Faster hydrolysis compared to ethyl esters, reducing shelf-life.

Biological Activity

Ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride (CAS No. 465515-33-7) is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H21ClN2O2

- Molecular Weight : 272.77 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : It has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, its structural analogs have demonstrated significant inhibitory effects on specific kinases involved in cancer progression .

- Neuroprotective Effects : Some derivatives of pyrrole compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Antitumor Efficacy

Research indicates that this compound exhibits notable antitumor activity across several cancer models. Below is a summary of its efficacy based on IC50 values from various studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | |

| KMS-12 BM (Multiple Myeloma) | 1.4 | |

| SNU16 (Gastric Cancer) | 77.4 |

These findings highlight the compound's potential as a lead candidate for further development in oncology.

Neuroprotective Studies

In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Compounds with similar structures have been reported to reduce oxidative stress and neuronal apoptosis in vitro .

Chemical Reactions Analysis

Hydrogenation of Nitrile to Amine

The conversion of 2 to 3 involves catalytic hydrogenation of the nitrile group to a primary amine. This step is critical for introducing the aminomethyl group at position 3 of the pyridine ring.

| Parameter | Details |

|---|---|

| Catalyst | Raney Nickel |

| Reaction Conditions | 50°C under hydrogen balloon pressure |

| Reaction Time | 11 hours |

| Work-Up | Acidic treatment (conc. HCl) |

Coupling Reaction Using EDCI/HOBt

The final step employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for amide bond formation. This method ensures efficient coupling of the carboxylic acid 8 with the amine 3 .

| Reagent | Role |

|---|---|

| EDCI | Carbodiimide coupling agent |

| HOBt | Activating agent for amide formation |

| TEA | Base to absorb HCl byproduct |

Structural Validation and Analytical Data

NMR and MS Characterization

-

1H NMR (DMSO-d6) : Key signals include δ 11.51 ppm (s, 1H) for the pyrrole NH, δ 4.19 ppm (d, J=5.3 Hz, 2H) for the cyclopropylmethyl group, and δ 2.44 ppm (s, 3H) for the methyl substituents.

-

13C NMR : Confirms carbonyl groups (δ 164.2 ppm) and aromatic carbons (δ 130.7–148.1 ppm).

-

ESI-HRMS : Matches the molecular formula C₁₆H₂₁ClN₂O₂.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 272.77 g/mol |

| CAS Number | 465515-33-7 |

| Melting Point | 108–110°C |

Reaction Optimization and Challenges

The synthesis requires careful control of reaction temperatures and pH, particularly during the hydrogenation and coupling steps. The use of EDCI/HOBt ensures high coupling efficiency but necessitates rigorous purification via silica gel chromatography to remove byproducts.

Q & A

Q. Basic

- H/^{13}C NMR : Assign cyclopropane (δ ~1.0–2.0 ppm) and aminomethyl (δ ~3.5 ppm) signals.

- ESI-MS : Verify molecular weight (e.g., [M+H] peak).

- IR : Identify carboxylate (1700–1750 cm) and hydrochloride (2500–3000 cm) stretches .

How can regioselectivity during cyclopropanation be optimized?

Advanced

Employ DFT calculations to model transition states and predict regiochemical outcomes. Experimentally, Rh(II) catalysts and temperature control enhance selectivity, as shown in pyrrole systems. For example, varying catalyst loadings (0.5–5 mol%) improves cyclopropane ring formation .

How is purity assessed for the hydrochloride salt in pharmaceutical research?

Basic

HPLC with a C18 column (UV detection at 254 nm) quantifies impurities. Reference standards (e.g., EP-grade impurities) calibrate methods, ensuring ≤0.1% related substances per ICH guidelines .

How do hydrogen-bonding networks influence crystal packing?

Advanced

Graph set analysis (e.g., motifs) reveals N–H⋯O and weak C–H⋯O interactions. Single-crystal XRD paired with SHELXL refines these networks, as demonstrated in ethyl 5-formyl-pyrrole derivatives .

What solubility characteristics are expected for the hydrochloride salt?

Basic

Freely soluble in water and methanol; insoluble in ether. Follow pharmacopeial solubility tests (e.g., USP <911>) via gravimetric analysis. Hydrochloride salts often exhibit enhanced aqueous stability compared to free bases .

Which computational methods predict stability under varying pH?

Advanced

Molecular dynamics simulations (AMBER force field) model ester hydrolysis. COSMO-RS calculates pKa values to predict protonation states of the aminomethyl group. For example, pH-dependent stability of similar esters correlates with carboxylate deprotonation .

How to detect residual solvents in the final product?

Basic

GC-MS headspace analysis (DB-624 column, FID detection) calibrated to ICH Q3C limits (e.g., ethanol ≤5000 ppm). Method validation includes spike/recovery tests for accuracy .

How to resolve overlapping NMR signals from diastereomerism?

Q. Advanced

- 2D NMR (COSY, NOESY) : Assign stereochemistry via coupling correlations and nuclear Overhauser effects.

- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers.

- Variable-temperature NMR : Reduces signal overlap by slowing exchange processes, as applied to cyclopropane-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.